molecular formula C17H21NO B3009358 8-(Cyclohexylmethylamino)naphthalen-2-ol CAS No. 1510146-24-3

8-(Cyclohexylmethylamino)naphthalen-2-ol

Cat. No.: B3009358
CAS No.: 1510146-24-3
M. Wt: 255.361
InChI Key: DQHYUWTUXKYVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Cyclohexylmethylamino)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a cyclohexylmethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylmethylamino)naphthalen-2-ol typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material is a naphthalene derivative, which is functionalized to introduce the hydroxyl group at the 2-position.

    Amination Reaction: The cyclohexylmethylamino group is introduced through an amination reaction. This can be achieved by reacting the naphthalene derivative with cyclohexylmethylamine under suitable conditions, such as the presence of a catalyst and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonic acids.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced naphthalene derivatives.

    Substitution Products: Various substituted naphthalene compounds.

Scientific Research Applications

8-(Cyclohexylmethylamino)naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Cyclohexylmethylamino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    8-(Cyclohexylamino)naphthalen-2-ol: Similar structure but lacks the methyl group on the cyclohexylamine.

    8-(Cyclohexylmethylamino)naphthalen-1-ol: Similar structure but with the hydroxyl group at the 1-position instead of the 2-position.

Uniqueness: 8-(Cyclohexylmethylamino)naphthalen-2-ol is unique due to the specific positioning of the cyclohexylmethylamino group and the hydroxyl group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

8-(cyclohexylmethylamino)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-15-10-9-14-7-4-8-17(16(14)11-15)18-12-13-5-2-1-3-6-13/h4,7-11,13,18-19H,1-3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYUWTUXKYVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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